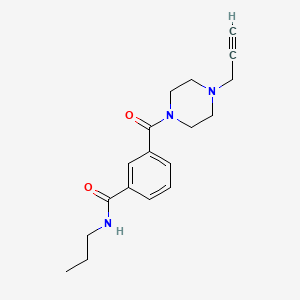![molecular formula C22H18N4O4S3 B2725512 Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate CAS No. 1040653-98-2](/img/no-structure.png)
Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound. It belongs to the class of heterocyclic compounds known as thioxopyrimidines . These compounds are characterized by a pyrimidine ring system bearing an exocyclic sulfur atom . The literature data analysis shows that these compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
Synthesis Analysis
The synthesis of such compounds often involves cyclization processes or domino reactions . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes . In many cases, methods of synthesis of such heterocyclic systems are limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .Molecular Structure Analysis
The molecular formula of this compound is C22H18N4O4S3 . The structure of such compounds is often established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
The chemical reactions involving these compounds are often complex and involve multiple steps. For instance, the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Applications De Recherche Scientifique
Synthesis and Biological Activities
Heterocyclic Compound Synthesis : This compound serves as a precursor for synthesizing a broad range of heterocyclic compounds, including pyrroles, pyridines, coumarins, and more. These synthesized products have been evaluated for their insecticidal properties, particularly against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).
Antiparkinsonian and Neuroprotective Effects : Derivatives of this compound have shown significant antiparkinsonian activity in experimental models. They have been evaluated for their ability to mitigate haloperidol-induced catalepsy and oxidative stress in mice, suggesting potential therapeutic applications for Parkinson's disease (Azam et al., 2009).
Antitumor Activity : Research has identified potent antitumor activities against liver and breast cancer cell lines. This has been attributed to the structural features of the compound and its derivatives, indicating their potential as a basis for developing new anticancer drugs (Edrees & Farghaly, 2017).
Chemical Synthesis and Modification
Facile Synthesis Techniques : The compound has been involved in studies focusing on facile synthesis techniques for creating novel heterocyclic systems. This includes exploring reactions with various reagents to generate biocidally active compounds against a range of microorganisms, indicating its versatility in chemical synthesis (Youssef et al., 2011).
Development of Fluorescent Agents : Investigations into the fluorescent properties of related heterocyclic derivatives have been conducted. These studies aim to develop novel fluorescent whitening agents for industrial applications, such as enhancing the brightness of polyester fibers (Rangnekar & Rajadhyaksha, 1986).
Antimicrobial Agents : New quinazolines with potential antimicrobial activities have been synthesized, showcasing the compound's role in creating agents that may be effective against bacterial and fungal pathogens (Desai et al., 2007).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting a broad-spectrum biological activity .
Biochemical Pathways
Similar compounds have been found to influence oxidative processes in the organism .
Result of Action
Similar compounds have been found to possess diverse biological activities .
Orientations Futures
The potential of compounds with a pyrimidine moiety is still not exhausted . The progress in high-throughput biological screening technologies and a great variety of heterocyclic derivatives provide almost unlimited potential in creating physiologically active molecules . This determines the need to develop new effective methods for their synthesis .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate involves the condensation of ethyl 2-amino-3-phenylpropanoate with 2-chloroacetyl chloride to form ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate. This intermediate is then reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole to form ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate. The final step involves the cyclization of this intermediate with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one to form Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate.", "Starting Materials": [ "Ethyl 2-amino-3-phenylpropanoate", "2-chloroacetyl chloride", "2-mercapto-5-methyl-1,3,4-thiadiazole", "2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one" ], "Reaction": [ "Step 1: Ethyl 2-amino-3-phenylpropanoate is reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate.", "Step 2: Ethyl 2-(2-chloroacetyl)amino-3-phenylpropanoate is reacted with 2-mercapto-5-methyl-1,3,4-thiadiazole in the presence of a base such as potassium carbonate to form ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate.", "Step 3: Ethyl 2-(2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamido)-3-phenylpropanoate is cyclized with 2-amino-4,5,6,7-tetrahydrothiazolo[4,5-d]pyrimidine-7-one in the presence of a base such as sodium hydride to form Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate." ] } | |
Numéro CAS |
1040653-98-2 |
Formule moléculaire |
C22H18N4O4S3 |
Poids moléculaire |
498.59 |
Nom IUPAC |
ethyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O4S3/c1-2-30-20(29)14-10-6-7-11-15(14)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |
Clé InChI |
PDMVABJMUWHXRX-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



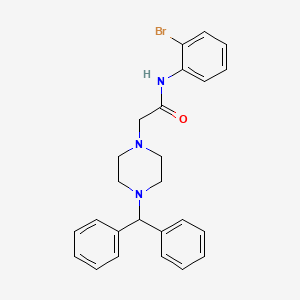
![2-chloro-N-[6-(2,2,2-trifluoroethoxy)-1,3-benzothiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2725433.png)

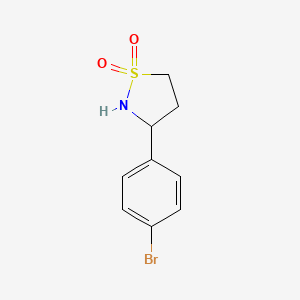
![Ethyl 4-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2725437.png)

![3-(phenylthio)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2725443.png)
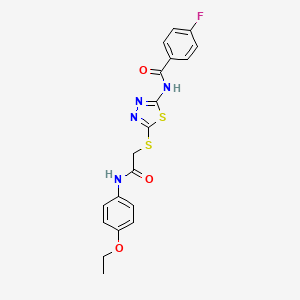
![Tert-butyl N-[2-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-1-(2-ethylphenyl)ethyl]carbamate](/img/structure/B2725446.png)
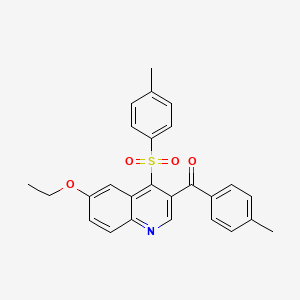
![1-(4-Bromophenyl)-3-[(dimethylamino)methylene]-2-pyrrolidinone](/img/structure/B2725448.png)

